1-(3-Bromopropyl)-3-chlorobenzene 1-(3-Bromopropyl)-3-chlorobenzene
Brand Name: Vulcanchem
CAS No.: 91085-89-1
VCID: VC2057753
InChI: InChI=1S/C9H10BrCl/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6H2
SMILES: C1=CC(=CC(=C1)Cl)CCCBr
Molecular Formula: C9H10BrCl
Molecular Weight: 233.53 g/mol

1-(3-Bromopropyl)-3-chlorobenzene

CAS No.: 91085-89-1

Cat. No.: VC2057753

Molecular Formula: C9H10BrCl

Molecular Weight: 233.53 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromopropyl)-3-chlorobenzene - 91085-89-1

Specification

CAS No. 91085-89-1
Molecular Formula C9H10BrCl
Molecular Weight 233.53 g/mol
IUPAC Name 1-(3-bromopropyl)-3-chlorobenzene
Standard InChI InChI=1S/C9H10BrCl/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6H2
Standard InChI Key OHERYFKQOIVITI-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)CCCBr
Canonical SMILES C1=CC(=CC(=C1)Cl)CCCBr

Introduction

Chemical Structure and Properties

Structural Composition

1-(3-Bromopropyl)-3-chlorobenzene consists of a benzene ring with two key substituents: a 3-bromopropyl chain at position 1 and a chlorine atom at position 3. The molecular formula is C9H10BrCl, and its structure can be represented in multiple formats :

  • SMILES notation: ClC1=CC(CCCBr)=CC=C1

  • Alternative SMILES: C1=CC(=CC(=C1)Cl)CCCBr

  • InChI: InChI=1S/C9H10BrCl/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6H2

  • InChIKey: OHERYFKQOIVITI-UHFFFAOYSA-N

This structure creates a molecule with unique reactivity patterns due to the presence of both bromine and chlorine atoms, which serve as potential reaction sites for various chemical transformations.

Molecular Characteristics

The compound is identified by the following key identifiers:

  • CAS Registry Number: 91085-89-1

  • MDL Number: MFCD09744367

  • Molecular Weight: 233.53 g/mol

Physical Properties and Specifications

Physical State and Appearance

1-(3-Bromopropyl)-3-chlorobenzene is typically available as a solid with a clear appearance . This physical state facilitates its handling and storage in laboratory settings. The compound's stability allows it to be maintained with high purity levels in commercial preparations.

Analytical Data

Mass Spectrometry Data

The compound has been characterized using mass spectrometry techniques, with predicted collision cross-section (CCS) values for various adducts that can form during analysis . These values are useful for analytical identification and characterization:

Adductm/zPredicted CCS (Ų)
[M+H]+232.97272140.4
[M+Na]+254.95466145.9
[M+NH4]+249.99926146.9
[M+K]+270.92860143.4
[M-H]-230.95816142.2
[M+Na-2H]-252.94011145.5
[M]+231.96489140.9
[M]-231.96599140.9

This comprehensive data enables researchers to confidently identify the compound in complex mixtures and verify its presence in reaction products using advanced analytical techniques.

Applications and Research Significance

Role in Protein Degradation Research

1-(3-Bromopropyl)-3-chlorobenzene is classified as a "Protein Degrader Building Block" , suggesting its importance in the rapidly expanding field of targeted protein degradation. This research area focuses on developing molecules that can selectively eliminate disease-causing proteins by inducing their degradation through cellular machinery.

The compound's bifunctional nature, with reactive halogen atoms, makes it particularly suitable for constructing chemical probes or drug candidates in this field. The bromopropyl group likely serves as a reactive handle for further functionalization in multi-step synthesis protocols.

Synthetic Utility

Comparative Analysis with Related Compounds

Isomeric Relationships

1-(3-Bromopropyl)-3-chlorobenzene belongs to a family of halogenated aromatics that includes positional isomers such as 1-(3-bromopropyl)-2-chlorobenzene. These isomers differ in the position of the chlorine atom on the benzene ring, which can significantly affect their reactivity patterns and applications.

The meta-substitution pattern (3-position) of the chlorine in 1-(3-Bromopropyl)-3-chlorobenzene imparts specific electronic and steric effects that distinguish it from ortho (2-position) or para (4-position) isomers. These subtle structural differences can be exploited in targeted synthesis strategies.

Reactivity Comparisons

While specific reactivity data for 1-(3-Bromopropyl)-3-chlorobenzene is limited in the available search results, generalizations can be made based on established principles of organic chemistry:

  • The bromine atom, being attached to a primary carbon, is more reactive toward nucleophilic substitution than the chlorine attached directly to the aromatic ring.

  • The meta-chloro substitution pattern affects the electronic distribution in the aromatic ring differently than ortho or para substitution would, potentially influencing subsequent functionalization reactions.

  • The three-carbon propyl linker provides conformational flexibility that can be advantageous in certain applications compared to shorter or longer alkyl chains.

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